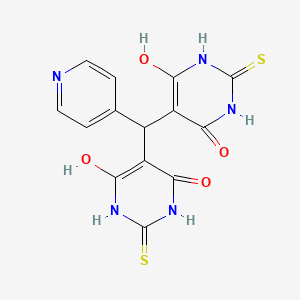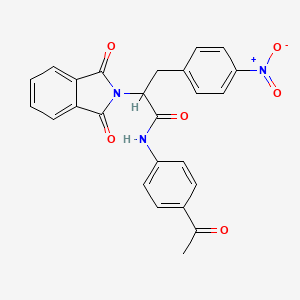![molecular formula C23H32N2O5S B5170519 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanisms of action. This compound belongs to the class of sulfonamide compounds, which are known to have various biological and pharmacological activities.
作用機序
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide exerts its effects by binding to the anion channels and blocking their activity. The binding of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide to the channels leads to a conformational change in the channel, which prevents the movement of chloride ions through the channel. This results in a decrease in the chloride conductance across the cell membrane.
Biochemical and Physiological Effects:
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, in cardiac myocytes, 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH. In pancreatic beta cells, 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to inhibit the activity of the ATP-sensitive potassium channels, which are involved in insulin secretion.
実験室実験の利点と制限
One of the major advantages of using 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for anion channels. 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to have minimal effects on other ion channels, which makes it an ideal tool for studying anion channels. However, one of the limitations of using 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide is its potential for off-target effects. 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to interact with other proteins and enzymes, which may lead to unintended effects.
将来の方向性
There are several future directions for research involving 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide. One area of research is the development of more specific and potent 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide analogs that can be used to study anion channels with greater precision. Another area of research is the use of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in the treatment of various diseases, such as cystic fibrosis and cardiac arrhythmias. Finally, the use of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in combination with other drugs or therapies may provide new opportunities for the treatment of various diseases.
合成法
The synthesis of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 4-nitrobenzoyl chloride with diisobutylamine in the presence of a base, followed by reduction of the resulting nitro compound with tin (II) chloride. The final product is obtained by the reaction of the resulting amine with 2,5-dimethoxyaniline. This method has been used to synthesize 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in large quantities with high purity.
科学的研究の応用
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been extensively used in scientific research as a tool to study various physiological and biochemical processes. One of the major applications of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide is in the study of ion channels, particularly the anion channels. 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to block the activity of various anion channels, including the ClC family of chloride channels and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
特性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S/c1-16(2)14-25(15-17(3)4)31(27,28)20-10-7-18(8-11-20)23(26)24-21-13-19(29-5)9-12-22(21)30-6/h7-13,16-17H,14-15H2,1-6H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOKWRJRCYQABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2,5-dimethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)


![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)
![4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5170476.png)
![3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)

![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)
![N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5170510.png)
![N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B5170511.png)
![2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5170530.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5170534.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170537.png)